Dinosam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dinosam, also known as dinoseb, is a chemical compound with the formula C₁₀H₁₂N₂O₆. It was developed in the 1940s and primarily used as a herbicide and defoliant in agriculture and forestry []. However, due to its toxicity and environmental concerns, its use has been banned or severely restricted in many countries [].

Despite its negative reputation, dinosam has applications in paleopathological studies. Scientists studying dinosaur remains can use dinosam to identify and diagnose diseases and injuries in these extinct animals. This is possible because dinosam stains calcified tissues, including bones and teeth, a distinct red color. This staining allows researchers to differentiate healthy and diseased tissues in fossilized specimens, providing valuable insights into the health and well-being of dinosaurs during their time.

Furthermore, dinosam can be used in biochemical research. Studies have explored the potential use of dinosam as a chelating agent, meaning it can bind to and remove certain metal ions from solutions []. This property could have applications in various fields, including environmental remediation and drug development. However, it's important to note that this research is still ongoing and the potential benefits and risks of using dinosam for such purposes need further investigation.

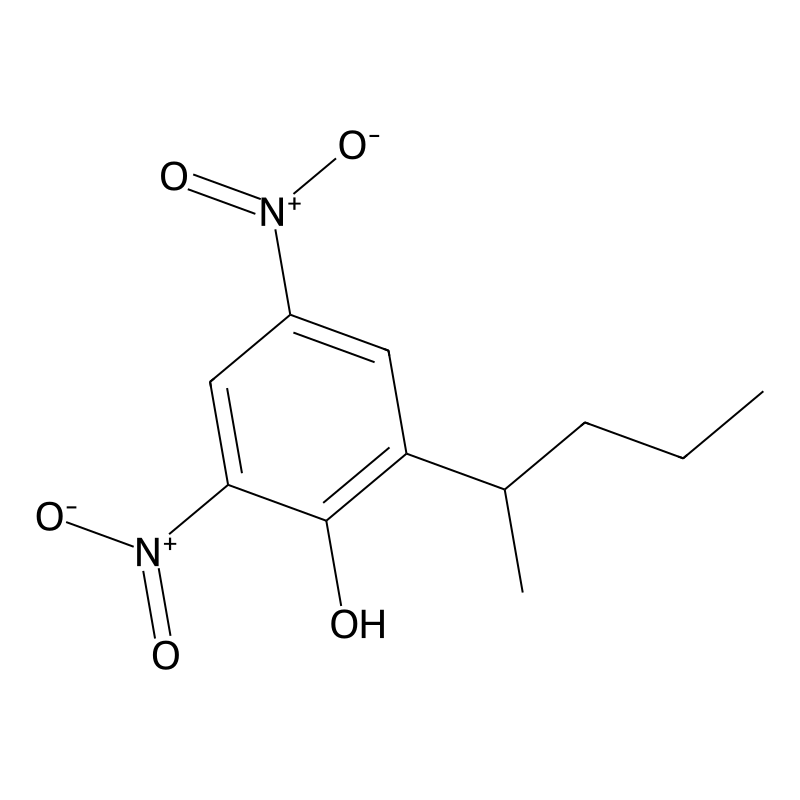

Dinosam, chemically known as 2-(1-methylbutyl)-4,6-dinitrophenol, is a chiral compound with the molecular formula C₁₁H₁₄N₂O₅. It is classified as a dinitrophenol herbicide that was primarily used as a post-emergence herbicide to control various weed species in agricultural settings. The compound is notable for its isomeric mixture, which contributes to its unique chemical properties and biological activities. Although it has been largely deemed obsolete in many regions, it continues to be referenced in scientific literature due to its historical significance and potential applications in research .

- Nucleophilic Substitution: The nitro groups on the aromatic ring can undergo nucleophilic attacks, leading to various derivatives.

- Reduction Reactions: Dinosam can be reduced to form less toxic derivatives, which may have different biological activities.

- Degradation: Under environmental conditions, Dinosam can degrade through hydrolysis and photolysis, resulting in various byproducts that may also exhibit herbicidal properties .

Dinosam exhibits significant biological activity primarily as a herbicide. Its mechanism of action involves the uncoupling of oxidative phosphorylation in plant cells, disrupting the proton gradient necessary for ATP synthesis. This leads to cell death in susceptible plant species. Additionally, Dinosam has been noted for its acute toxicity profile, being harmful if ingested or inhaled and capable of causing skin irritation .

The synthesis of Dinosam typically involves:

- Starting Materials: The synthesis begins with 4,6-dinitrophenol and 1-methylbutyl bromide or similar alkylating agents.

- Alkylation Reaction: The alkylating agent reacts with the hydroxyl group of 4,6-dinitrophenol under basic conditions to form Dinosam.

- Purification: The crude product is purified through recrystallization or chromatography techniques to isolate the desired compound.

This method allows for the production of Dinosam in a laboratory setting, although commercial production may involve more complex processes .

Research on Dinosam's interactions has primarily focused on its toxicological profiles and environmental impacts. Studies have indicated that:

- Toxicological Interactions: Dinosam interacts negatively with various biological systems due to its acute toxicity. It poses risks to human health and non-target organisms.

- Environmental Interactions: The compound's persistence in soil and water systems raises concerns about its ecological footprint and potential bioaccumulation .

Dinosam shares structural similarities with several other compounds within the dinitrophenol class. Here are some notable comparisons:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Dinoseb | C₁₁H₁₄N₂O₄ | Used as a herbicide; less toxic than Dinosam |

| 4-Amino-2-methylphenol | C₇H₉N₃O₂ | Exhibits different biological activities |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | More widely studied; known for explosive properties |

| 2-Methyl-4-nitrophenol | C₇H₈N₂O₄ | Used in dye manufacturing; less toxic |

Dinosam's unique combination of structure and activity makes it distinct among these compounds, particularly due to its specific herbicidal mechanism and toxicity profile .

Dinosam, chemically known as 2-(1-methylbutyl)-4,6-dinitrophenol, is a synthetic compound that was first developed in the 1940s as part of the expanding field of dinitrophenol herbicides [3]. The initial synthesis methods for Dinosam emerged from earlier work on related dinitrophenol compounds, which had been discovered to have herbicidal properties [30]. The development of Dinosam represented a significant advancement in herbicide chemistry, as it modified the basic dinitrophenol structure by replacing the ortho-methyl group with a sec-butyl group in 1945, producing a compound with superior contact and stomach activity against target organisms [18].

The earliest industrial synthesis methods for Dinosam involved a multi-step process starting with phenol derivatives [30]. These early manufacturing approaches relied heavily on batch processing techniques that were common in the post-World War II chemical industry [18]. During this period, the French had already established expertise in dinitrophenol chemistry through their use of related compounds in munitions manufacturing during World War I [30].

From the 1950s through the 1970s, synthesis methods for Dinosam evolved to improve yield and purity [3]. The manufacturing process typically involved the alkylation of phenol followed by nitration steps . This period saw the refinement of reaction conditions and catalyst systems to enhance the efficiency of these key transformation steps [3].

By the 1980s and 1990s, advances in chemical engineering led to more controlled synthesis methods for Dinosam, with greater attention to reaction parameters such as temperature, pressure, and catalyst selection [22]. These improvements were driven by both economic considerations and increasing environmental regulations regarding chemical manufacturing [25].

In contemporary synthesis approaches (2000s-present), there has been a shift toward more environmentally sustainable methods, including the exploration of continuous flow processes rather than traditional batch reactions [31]. Modern synthesis methods for Dinosam also focus on reducing waste generation and improving atom economy in the manufacturing process [22].

| Time Period | Key Synthesis Developments for Dinosam |

|---|---|

| 1940s | Initial development; replacement of ortho-methyl with sec-butyl group in dinitrophenol structure [18] |

| 1950s-1970s | Refinement of alkylation and nitration processes; optimization of batch reaction conditions [3] |

| 1980s-1990s | Improved catalyst systems; enhanced control of reaction parameters [22] |

| 2000s-Present | Exploration of continuous flow processes; focus on environmental sustainability [31] |

Key Reaction Mechanisms in Alkylation and Nitration

The synthesis of Dinosam involves two critical reaction mechanisms: alkylation and nitration . These processes are fundamental to establishing the chemical structure that gives Dinosam its unique properties [3].

Alkylation Mechanism

The alkylation step in Dinosam synthesis typically begins with phenol as the starting material [19]. The process involves the introduction of the 1-methylbutyl (sec-amyl) group onto the phenolic ring [4]. This reaction follows the Friedel-Crafts alkylation mechanism, which is an electrophilic aromatic substitution reaction [19].

In the first step of the alkylation mechanism, an electrophile is generated from the alkylating agent (typically 1-methylbutyl bromide or a similar alkylating agent) through coordination with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) [19]. This coordination activates the alkyl halide by making it more electrophilic [29].

The second step involves the attack of the activated electrophile on the aromatic ring of phenol [29]. The hydroxyl group of phenol directs this substitution primarily to the ortho and para positions due to its electron-donating nature [19]. In the case of Dinosam synthesis, conditions are optimized to favor substitution at the ortho position (position 2 of the phenol ring) [24].

The final step of the alkylation mechanism involves the regeneration of the aromatic system and the release of the catalyst [29]. This results in the formation of 2-(1-methylbutyl)phenol, which serves as the intermediate for subsequent nitration .

Nitration Mechanism

The nitration step introduces two nitro groups at positions 4 and 6 of the alkylated phenol to form Dinosam . This reaction also proceeds through an electrophilic aromatic substitution mechanism [6].

The nitrating agent is typically a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile [6]. In the case of Dinosam synthesis, the reaction conditions can be milder than those required for nitration of benzene due to the activating effect of the hydroxyl group in the phenol structure [35].

The nitronium ion attacks the aromatic ring at positions 4 and 6, which are activated by the hydroxyl group [35]. The presence of the 1-methylbutyl group at position 2 blocks that position from nitration and influences the electronic distribution in the ring, affecting the regioselectivity of the nitration [6].

The nitration reaction for Dinosam synthesis must be carefully controlled to ensure dinitration rather than mononitration or trinitration [35]. This is typically achieved through precise control of reaction temperature, nitrating agent concentration, and reaction time [21].

| Reaction Step | Key Reagents | Mechanism Type | Critical Parameters |

|---|---|---|---|

| Alkylation | 1-Methylbutyl halide, Lewis acid catalyst | Friedel-Crafts electrophilic substitution | Temperature, catalyst type, solvent [19] [29] |

| Nitration | Nitric acid, sulfuric acid | Electrophilic aromatic substitution | Acid concentration, temperature, reaction time [6] [35] |

Industrial-Scale Production Challenges and Byproduct Management

The industrial-scale production of Dinosam presents several significant challenges that manufacturers must address to ensure efficient, cost-effective, and environmentally responsible operations [7]. These challenges span from reaction engineering to waste management considerations [25].

Heat Management

One of the primary challenges in Dinosam production is the management of heat generated during the nitration reaction [21]. The nitration of alkylated phenols is highly exothermic, creating substantial heat that must be efficiently removed to prevent runaway reactions and maintain product quality [31]. Industrial facilities typically employ specialized reactor designs with enhanced heat transfer capabilities, such as microchannel reactors that offer improved surface-to-volume ratios for more efficient heat dissipation [31].

Reaction Selectivity

Achieving the desired selectivity in both the alkylation and nitration steps represents another significant challenge [24]. In the alkylation phase, controlling the regioselectivity to favor substitution at the desired position requires precise reaction conditions [19]. Similarly, the nitration step must be carefully managed to ensure dinitration at the correct positions while minimizing the formation of mononitrated or trinitrated byproducts [35].

Byproduct Formation and Management

The production of Dinosam inevitably generates various byproducts that require proper management [25]. These include:

- Isomeric byproducts: Different positional isomers of the dinitro compound can form during the nitration process [3].

- Spent acid mixtures: The nitration process produces spent acid mixtures containing sulfuric acid, nitric acid, and water [25].

- Organic waste streams: These contain unreacted starting materials, side products from competing reactions, and solvent residues [7].

Industrial manufacturers employ several strategies to manage these byproducts effectively [25]:

- Acid recovery systems that regenerate and recycle the spent acid mixtures, reducing waste and raw material costs [25].

- Neutralization processes for acid-containing waste streams that cannot be recycled, typically using lime or caustic soda [25].

- Thermal treatment systems for organic waste streams, including incineration with energy recovery [7].

Supply Chain and Raw Material Challenges

The production of Dinosam depends on a reliable supply of high-quality raw materials, including phenol, alkylating agents, and nitrating acids [7]. Supply chain disruptions can significantly impact production schedules and costs [7]. Additionally, the quality of raw materials directly affects the yield and purity of the final product, making consistent sourcing critical [7].

Environmental Considerations

Modern Dinosam production must address stringent environmental regulations regarding air emissions, wastewater discharge, and solid waste disposal [25]. The Clean Air Act amendments have established strict guidelines for nitrogen oxide emissions, which are relevant to nitration processes [25]. Additionally, many nitro compounds, including dinitrophenols, are regulated under various environmental protection frameworks [25].

| Production Challenge | Impact | Management Strategy |

|---|---|---|

| Heat management | Safety risks, product quality issues | Enhanced reactor designs, microchannel technology [31] |

| Reaction selectivity | Yield reduction, purification difficulties | Optimized reaction conditions, catalyst selection [19] [35] |

| Byproduct formation | Waste treatment costs, environmental impact | Acid recovery systems, neutralization processes [25] |

| Supply chain issues | Production delays, inconsistent quality | Diversified sourcing, quality control protocols [7] |

| Environmental compliance | Regulatory costs, operational constraints | Emission control systems, waste treatment technologies [25] |

Purification Techniques for Isomeric Separation

The synthesis of Dinosam produces a mixture that includes various isomers and impurities that must be separated to obtain the pure compound [3]. The purification and isomeric separation of Dinosam represent critical steps in its manufacturing process, directly impacting the quality and efficacy of the final product [8].

Crystallization Techniques

Crystallization serves as a primary method for purifying Dinosam and separating it from isomeric impurities [22]. The process typically begins with cooling crystallization, where the reaction mixture is gradually cooled to promote selective crystallization of Dinosam while leaving impurities in solution [22]. This technique exploits differences in solubility between Dinosam and its isomers at various temperatures [22].

Advanced crystallization methods for Dinosam purification include:

Sweating crystallization: This involves gradually heating the cooled crystallized mixture to make the crystals "sweat," releasing trapped impurities [22]. For Dinosam, the temperature-rising rate is typically controlled at 0.05-0.08°C per minute, with the final temperature reaching 50-64°C over a 10-12 hour period [22].

Recrystallization: Multiple recrystallization steps using appropriate solvent systems can significantly enhance purity [22]. The choice of solvent is critical, as it must provide good solubility for Dinosam while maintaining sufficient solubility differences between the target compound and its isomers [22].

Chromatographic Separation

Chromatographic techniques offer powerful methods for separating Dinosam from closely related isomers [8]. These approaches are particularly valuable for achieving high-purity Dinosam for analytical standards or specialized applications [20].

Liquid chromatography methods for Dinosam isomer separation include:

Reversed-phase liquid chromatography (RPLC): Extended C18 columns (up to 500 mm) have demonstrated excellent separation of structural isomers similar to those encountered in Dinosam purification [20]. The optimization of mobile phase composition, particularly the organic solvent percentage, is crucial for achieving effective separation [20].

Hydrophilic interaction chromatography (HILIC) combined with anion exchange: This hybrid approach has shown promise for separating compounds with similar structures to Dinosam [36]. The technique typically employs high acetonitrile concentrations (75-90%) in the starting mobile phase to maximize separation efficiency [36].

Centrifugal partition chromatography (CPC): This liquid-liquid chromatography technique offers advantages for preparative-scale separation of Dinosam isomers [8]. CPC relies on the partitioning of compounds between two immiscible liquid phases and can be operated in either ascending or descending mode depending on the density of the mobile phase [8].

pH-Based Separation Methods

The acidic nature of Dinosam (due to its phenolic hydroxyl group) enables separation techniques based on pH manipulation [3]. These methods exploit differences in the pKa values between Dinosam and its isomers or impurities [22].

A typical pH-based separation process for Dinosam involves:

- Dissolution of the crude mixture in an alkaline solution (pH 8-9), where Dinosam exists predominantly in its deprotonated form [22].

- Selective precipitation by carefully adjusting the pH to around 1.5, causing Dinosam to precipitate while keeping certain impurities in solution [22].

- Collection and washing of the precipitated Dinosam to remove residual impurities [22].

Industrial-Scale Separation Considerations

At industrial scale, the separation and purification of Dinosam must balance efficiency, cost-effectiveness, and environmental impact [22]. Modern approaches focus on:

- Minimizing solvent usage through optimized crystallization processes [22].

- Developing continuous purification methods rather than batch processes [31].

- Implementing solvent recovery systems to reduce waste and operational costs [22].

- Utilizing energy-efficient separation technologies that operate at moderate temperatures and pressures [22].

| Purification Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Cooling crystallization | Solubility differences at varying temperatures | Simple equipment, scalable | Limited resolution for similar isomers [22] |

| Sweating crystallization | Controlled melting of impurities | High purity possible, low energy consumption | Time-consuming, requires precise temperature control [22] |

| Reversed-phase chromatography | Hydrophobic interactions | High resolution separation | Limited throughput, solvent consumption [20] |

| pH-based precipitation | Differences in acid-base properties | Selective, scalable | May require multiple steps for high purity [22] |

| Centrifugal partition chromatography | Liquid-liquid partitioning | Solvent flexibility, preparative scale | Complex equipment, method development challenges [8] |

XLogP3

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard